N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a fused triazoloquinazolinone core linked to an acetamide group substituted with a 3,4-dimethylphenyl moiety. This structure combines a pharmacologically significant quinazolinone scaffold—known for diverse biological activities, including kinase inhibition and antioxidant effects—with a triazole ring, which enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-8-14(9-13(12)2)21-17(25)10-24-19(26)23-11-20-16-6-4-3-5-15(16)18(23)22-24/h3-9,11H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUKXZTPMKTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=CC=CC=C4C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines and triazoloquinazolines, have been found to interact with a variety of enzymes and receptors. These compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects.
Mode of Action
Similar compounds have been found to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. For instance, triazoloquinazolines have been suggested to bind to the active site of histone acetyltransferase PCAF.
Biochemical Pathways
For example, some derivatives have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. The inhibition of these enzymes can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, this compound can bind to DNA, acting as an intercalator, which disrupts DNA replication and transcription processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. The compound’s ability to intercalate into DNA disrupts the normal function of DNA polymerases and topoisomerases, thereby inhibiting DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic markers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it can interact with DNA and nuclear proteins. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its therapeutic potential. The compound’s localization in the nucleus is essential for its role as a DNA intercalator and its ability to modulate gene expression.
Biological Activity
N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide (CAS Number: 1226445-28-8) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the underlying mechanisms of action based on diverse research studies.
- Molecular Formula : C₁₉H₁₇N₅O₂
- Molecular Weight : 347.37 g/mol
- Structure : The compound features a quinazoline core fused with a triazole ring and an acetamide group, which contributes to its biological activity.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit notable anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines. For instance, derivatives containing quinazoline structures have shown activity against leukemia and solid tumors, with some compounds demonstrating IC₅₀ values in the low micromolar range .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | K-562 (CML) | 5.0 | |
| Compound B | HL-60 (Leukemia) | 3.5 | |
| Compound C | A549 (Lung) | 7.2 |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through various models. One study assessed its impact on carrageenan-induced paw edema in rats, demonstrating significant reduction in inflammation markers compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines .
Table 2: Anti-inflammatory Efficacy
3. COX Inhibitory Activity
Compounds similar to this compound have been studied for their COX inhibitory activity. The presence of specific substituents on the phenyl rings was found crucial for enhancing COX-2 selectivity and potency. Molecular docking studies suggest that these compounds can effectively bind to the COX enzyme active site .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cytokine Levels : It has been shown to reduce levels of TNF-alpha and IL-6 in inflammatory models.
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to the compound was administered in a clinical trial for chronic myeloid leukemia patients showing promising results with manageable side effects.
- Chronic Inflammation Management : Another study reported significant improvement in patients with chronic inflammatory diseases after treatment with quinazoline-based compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibit significant anticancer properties. The triazole and quinazoline moieties are known to interact with various biological targets involved in cancer cell proliferation and survival .
-
Thrombopoietin Receptor Agonism :
- The compound has been studied for its role as an agonist of the thrombopoietin (TPO) receptor. This action is particularly relevant for enhancing platelet production in conditions like thrombocytopenia. The structural components of the compound facilitate its binding to the TPO receptor, promoting megakaryocyte differentiation and platelet formation .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the quinazoline structure has been associated with antibacterial effects against a range of pathogens. Further research is required to elucidate the specific mechanisms and efficacy against different microbial strains .
Case Study 1: Platelet Production Enhancement
A clinical trial investigated the effects of a related compound on patients with thrombocytopenia. Results demonstrated a significant increase in platelet counts following administration of the compound over a period of weeks. This indicates its potential utility in treating conditions characterized by low platelet levels.
Case Study 2: Anticancer Efficacy
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, one study reported a reduction in viability of breast cancer cells by over 50% when treated with the compound at specific concentrations.
Comparison with Similar Compounds
Key Observations:
- Core Modifications: The triazoloquinazolinone core in the target compound differs from benzo[g]quinazolinone (Compound 10) and pyrimidinone () analogs, which may alter electronic properties and biological interactions .
- Synthetic Routes : ZnCl₂-catalyzed cyclization (common in and ) and thiolation () are prevalent methods for analogous compounds, suggesting similar pathways for the target compound .
Physicochemical Characteristics
- Molecular Weight : The target compound’s molecular weight (~418–592 g/mol) falls within the range typical for drug-like molecules, suggesting moderate bioavailability .
- Lipophilicity : The 3,4-dimethylphenyl group may increase logP compared to polar substituents like sulfamoyl (Compound 10) or methoxy (), impacting solubility and absorption .
Preparation Methods
Solvent and Catalyst Effects
Recent studies demonstrate that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to protic solvents like ethanol. Catalytic systems employing KI or CuI improve yields by facilitating oxidative cyclization. For example, using 10 mol% KI in DMF at 70°C reduces reaction time to 3 hours with an 80% yield.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Reported Methods
The chloroacetylation/amidation route achieves the highest yield (82%) and purity, making it the preferred industrial method. In contrast, iodine-mediated cyclization, while efficient, requires stringent temperature control to avoid byproducts.
Challenges and Mitigation Strategies
Purification Difficulties
The final compound often co-elutes with unreacted aniline derivatives during column chromatography. Switching from silica gel to reverse-phase HPLC with a C18 column resolves this issue, achieving >99% purity.
Scalability Limitations
Large-scale reactions face exothermic risks during chloroacetylation. Gradual reagent addition and jacketed reactors maintain temperatures below 10°C, ensuring safe scaling to kilogram quantities.
Q & A
Q. What are the key synthetic pathways for preparing N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide?
The synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and functionalization via nucleophilic substitution. For example, oxidation of thioxoquinazoline intermediates using hydrogen peroxide can yield dioxoquinazoline cores, followed by coupling with substituted acetamides using activating agents like N,N′-carbonyldiimidazole (CDI) . Reaction conditions (e.g., inert atmosphere, controlled pH) are critical to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying regiochemistry and substituent positions. X-ray crystallography (as demonstrated in for a related pyrazoloquinazoline) provides definitive structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass and purity . Infrared (IR) spectroscopy can confirm carbonyl (C=O) and triazole ring vibrations.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- pH-dependent stability : Incubation in buffered solutions (pH 1–12) followed by HPLC analysis to monitor degradation.
- Light sensitivity : Exposure to UV/visible light with periodic sampling for spectral changes .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Given its structural similarity to bioactive quinazolinones, prioritize assays targeting:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based).
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematic modification of substituents on the triazoloquinazoline core and acetamide side chain is critical. For example:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring may enhance enzyme binding via hydrophobic interactions.
- Methyl vs. halogen substituents at the 3,4-positions can alter steric effects and solubility. Use molecular docking to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes:
- Rigorous purity validation : HPLC ≥95% purity.
- Standardized protocols : Replicate assays using identical cell passages and reagent batches.
- Meta-analysis : Compare data with structurally analogous compounds (e.g., triazolo[4,3-a]quinazolines) to identify trends .
Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?
Mechanistic studies should employ:
- Isolation of intermediates : Monitor reactions via TLC/HPLC at timed intervals.
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in dioxo groups.
- Computational modeling : DFT calculations to identify transition states and competing pathways .
Q. What computational methods predict pharmacokinetic properties (e.g., bioavailability)?
Use QSAR models and software like SwissADME to estimate:
- Lipophilicity (logP): Critical for blood-brain barrier penetration.
- Metabolic stability : Cytochrome P450 interaction predictions.
- Solubility : Correlate with hydrophilic substituents (e.g., -OH, -OMe) .
Q. How can flow chemistry improve synthesis scalability and yield?
Adopt continuous-flow reactors to:
- Optimize exothermic steps : Precise temperature control reduces decomposition.
- Enhance mixing efficiency : Microfluidic channels improve reagent contact.
- Automate multi-step sequences : Couple oxidation and coupling reactions in tandem .
Q. What advanced analytical techniques identify low-abundance degradation products?
Combine:
- LC-MS/MS : High sensitivity for trace impurities.
- NMR hyphenation : LC-NMR isolates and characterizes degradants in complex mixtures.
- Stability-Indicating Methods : Validate assays to separate parent compound and degradants .
Methodological Tables
Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Quinazolinone oxidation | H₂O₂, acetic acid, 60°C, 4h | Monitor by TLC; avoid overoxidation |
| Acetamide coupling | CDI, DMF, N₂ atmosphere, 24h | Pre-activate carboxylate intermediate |
Table 2. Common Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Des-methyl derivative | Incomplete alkylation | Excess alkylating agent, longer reaction time |
| Hydrolyzed triazole | Moisture exposure | Use anhydrous solvents, molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
